N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
Overview
Description
N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE: is an organic compound characterized by the presence of two chloronitrophenyl groups attached to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 2-chloro-5-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Terephthaloyl chloride+2×2-chloro-5-nitroaniline→N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE+2×HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products
Reduction: The major product is N,N’-BIS-(2-AMINO-5-CHLORO-PHENYL)-TEREPHTHALAMIDE.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro and chloro groups play a crucial role in these interactions, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS-(2-CHLORO-4-NITRO-PHENYL)-TEREPHTHALAMIDE
- N,N’-BIS-(2-CHLORO-3-NITRO-PHENYL)-TEREPHTHALAMIDE
Comparison
N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE is unique due to the position of the nitro group on the phenyl ring. This positioning affects its reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
1-N,4-N-bis(2-chloro-5-nitrophenyl)benzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O6/c21-15-7-5-13(25(29)30)9-17(15)23-19(27)11-1-2-12(4-3-11)20(28)24-18-10-14(26(31)32)6-8-16(18)22/h1-10H,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXWYDUMHCXQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.